1-(2,5-Difluorophenyl)-2-nitroethanol
Description
1-(2,5-Difluorophenyl)-2-nitroethanol (C₈H₇F₂NO₃) is a nitroethanol derivative featuring a 2,5-difluorophenyl substituent. This compound is primarily employed as a synthetic intermediate in pharmaceutical chemistry. For example, it serves as a critical precursor in the synthesis of omarigliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor developed for type 2 diabetes treatment. The compound is synthesized via a nitroaldol (Henry) reaction between 2,5-difluorobenzaldehyde and nitromethane under basic conditions (e.g., sodium hydroxide in methanol at 5°C) . Its structure combines electron-withdrawing fluorine atoms and a nitro group, which influence its reactivity and stability during downstream transformations.
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
1-(2,5-difluorophenyl)-2-nitroethanol |
InChI |
InChI=1S/C8H7F2NO3/c9-5-1-2-7(10)6(3-5)8(12)4-11(13)14/h1-3,8,12H,4H2 |
InChI Key |
LIBKYHGGPPAWSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)C(C[N+](=O)[O-])O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features :
- Substituents: Aromatic ring with amino (-NH₂) and nitro (-NO₂) groups at the 2- and 6-positions, respectively.
- Functional Groups : Ketone (C=O), nitro, and amine.
1-(2,5-Difluorophenyl)butan-1-amine Hydrochloride (HD-3325, C₁₀H₁₄ClF₂N)
Structural Features :
- Substituents : 2,5-Difluorophenyl group attached to a butylamine chain.
- Functional Groups : Primary amine (-NH₂) and hydrochloride salt.
1-(2,6-Difluorophenyl)ethanol (C₈H₈F₂O)
Structural Features :
- Substituents : 2,6-Difluorophenyl group.
- Functional Groups : Secondary alcohol (-CH(OH)CH₃).
Comparative Data Table
Key Research Findings
Reactivity Differences: The nitro group in this compound facilitates nucleophilic addition reactions, whereas the amine in HD-3325 enables acid-base chemistry .
Fluorine Effects : The 2,5-difluoro substitution in the target compound enhances electron-withdrawing effects compared to 2,6-difluoro isomers, impacting its stability in acidic conditions .
Application Scope: While this compound is pivotal in drug synthesis, analogs like 1-(2,6-Difluorophenyl)ethanol are more commonly used in materials science due to their lower reactivity .
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